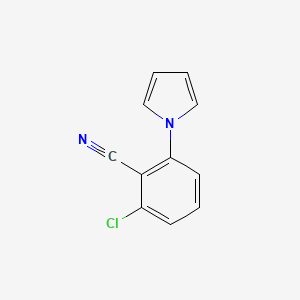
2-Chloro-6-(1H-pyrrol-1-yl)benzonitrile
Übersicht
Beschreibung
“2-Chloro-6-(1H-pyrrol-1-yl)benzonitrile” is a heterocyclic organic compound. It contains a pyrrole ring, which is known to possess diverse biological activities . The pyrrole ring system is found in many biologically active compounds and marketed drugs .
Synthesis Analysis
The synthesis of “this compound” could involve various synthetic routes. For instance, the condensation of carboxylic acid moiety with substituted amine under reflux conditions followed by acid-mediated cyclization can result in the formation of N-acyl derivative of pyrrole . Another approach could be the reduction of nitro derivatives with tin(II) chloride dihydrate to obtain the amino compounds, which by reaction with Boc-protected S-methylthiourea .Molecular Structure Analysis
The molecular formula of “this compound” is C11H7ClN2 . Its molecular weight is 202.64 g/mol . The InChI code for this compound is 1S/C11H7ClN2/c12-10-4-3-5-11(9(10)8-13)14-6-1-2-7-14/h1-7H .Chemical Reactions Analysis
The chemical reactions involved in the synthesis and modification of “this compound” can include nucleophilic addition-cyclization processes. The nitro derivatives were then reduced with tin(II) chloride dihydrate to obtain the amino compounds .Physical And Chemical Properties Analysis
The physical form of “this compound” is solid . More detailed physical and chemical properties are not available from the search results.Wissenschaftliche Forschungsanwendungen
Photochemical Mechanisms
2-Chloro-6-(1H-pyrrol-1-yl)benzonitrile and its derivatives are of significant interest due to their photochemical properties. Research demonstrates that molecules like 4-(1H-pyrrol-1-yl)benzonitrile show dual fluorescence in weakly polar environments due to their intramolecular donor-acceptor nature. Theoretical ab initio methods have elucidated the photochemical reaction mechanisms, revealing how solvent polarity can tune the barrier height for twisted intramolecular charge transfer, leading to dual fluorescence. This behavior is crucial for applications in photochemistry and materials science where solvent interactions play a pivotal role (Bohnwagner, Burghardt, & Dreuw, 2016).
Synthesis of HIV-1 Reverse Transcriptase Inhibitors
The compound's derivatives are pivotal intermediates in synthesizing diarylpyrimidine HIV-1 reverse transcriptase inhibitors. One study outlined the synthesis process for such an intermediate, emphasizing its importance in developing antiviral drugs. This research underscores the compound's utility in medicinal chemistry and drug discovery (Ju Xiu-lia, 2015).
Electron Donor-Acceptor Dyads
In the context of molecular electronics and photovoltaics, the compound and related structures serve as building blocks for electron donor-acceptor (DA) dyads. Studies on novel DA dyads, involving phytochlorin donors and [60]fullerene acceptors, highlighted the fast intramolecular photoinduced electron transfer in these compounds. Such dyads are fundamental in developing efficient organic photovoltaic cells and molecular electronic devices (Tkachenko et al., 1999).
Development of Conducting Polymers
This compound derivatives also contribute to synthesizing conducting polymers. Research into polymers derived from pyrrole-based monomers, such as those related to the compound , has shown that these materials exhibit low oxidation potentials and high electrical conductivity. These properties are essential for applications in electronics, including as materials for organic transistors and sensors (Sotzing et al., 1996).
Antitumor Activity and DNA Binding
Recent studies have explored the antitumor activities of compounds featuring the pyrrole moiety. A specific study detailed the synthesis of a cobalt(II) complex with significant in vitro antitumor activity against U937 cancer cells. This research opens pathways for developing novel anticancer therapies by exploiting the unique properties of pyrrole-containing compounds (Bera et al., 2021).
Safety and Hazards
The safety information for “2-Chloro-6-(1H-pyrrol-1-yl)benzonitrile” includes hazard statements H302, H312, H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
2-chloro-6-pyrrol-1-ylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2/c12-10-4-3-5-11(9(10)8-13)14-6-1-2-7-14/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSROJQITBWZVDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C(=CC=C2)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


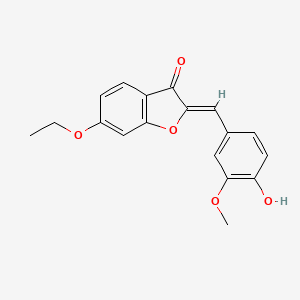
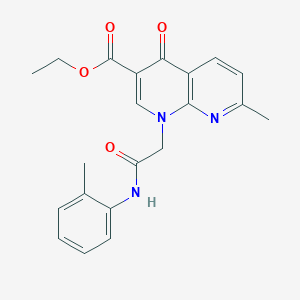

![N-benzyl-2-[5-(3-methyl-2-thienyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2844871.png)


![1,7-dimethyl-9-(4-methylphenyl)-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2844875.png)

![3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2844877.png)
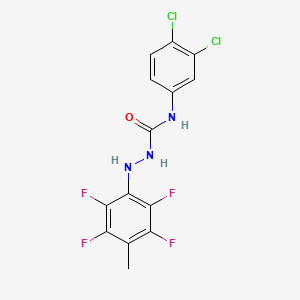

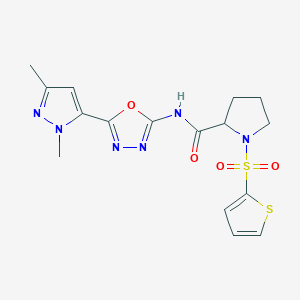
![5-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2844883.png)